molecular formula C16H21NO3 B1679513 Rolipram CAS No. 61413-54-5

Rolipram

Cat. No. B1679513
CAS RN: 61413-54-5
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Rolipram belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

Rolipram has a molecular weight of 275.348 g/mol and a chemical formula of C16H21NO3 . It is a small molecule and was developed for investigational purposes .

Scientific Research Applications

Enantioselective Synthesis

Rolipram has been the subject of research for its enantioselective synthesis due to its varied biological activities. A novel approach for the enantioselective flow synthesis of Rolipram involves a telescoped asymmetric conjugate addition−oxidative aldehyde esterification sequence . This method demonstrates improved productivity and ensures environmentally benign metal-free conditions, which is significant for pharmaceutical manufacturing.

Neurodegenerative Diseases

Rolipram shows promise in treating neurodegenerative diseases like Alzheimer’s disease (AD). It has been found to ameliorate memory deficits and depression-like behavior in animal models of AD . The compound works by inhibiting phosphodiesterase-4 (PDE4), leading to reduced amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, thereby mitigating cognitive decline.

Anti-inflammatory and Antidepressant Effects

The primary characterized biological activity of Rolipram is the selective inhibition of cAMP-specific PDE4. It has been employed as an anti-inflammatory and antidepressant agent in numerous clinical trials . These effects are mediated through the modulation of intracellular signaling pathways, highlighting its potential in psychiatric and inflammatory disorders.

Immunosuppressive Properties

Apart from its neurological applications, Rolipram has been reported to possess immunosuppressive effects. This makes it a candidate for research in conditions where the immune response needs to be regulated, such as in autoimmune diseases .

Respiratory Diseases

Rolipram’s role as a PDE4 inhibitor also extends to the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By modulating the cAMP signaling pathway, Rolipram can help in managing the symptoms associated with these conditions .

Antitumor Activities

Research has indicated that Rolipram may have antitumor effects. Its mechanism of action through PDE4 inhibition could potentially be leveraged in cancer therapy, although this application is still in the early stages of investigation .

Treatment of Severe Pneumonia

Most recently, Rolipram has been investigated for the treatment of COVID-19-induced severe pneumonia and associated cytokine storms. Its pharmacological action could help in managing the inflammatory response in severe cases of infectious diseases .

Potential in Multiple Sclerosis

Rolipram has shown potential as a treatment for multiple sclerosis. By influencing the signaling pathways within the central nervous system, it may offer a new avenue for managing this chronic condition .

Mechanism of Action

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular messenger .

Target of Action

Rolipram primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . These enzymes play a crucial role in the hydrolysis of cAMP, thereby regulating cellular responses to various extracellular signals .

Mode of Action

Rolipram acts by inhibiting PDE4, thereby preventing the hydrolysis of cAMP. This leads to an increase in intracellular cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), leading to the activation of various downstream genes .

Biochemical Pathways

The increase in cAMP levels due to Rolipram’s action affects several biochemical pathways. It stimulates the cAMP/PKA/26S and cAMP/exchange protein directly activated by cAMP (EPAC)/ERK signaling pathways . This leads to the upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bcl-2-associated X protein (Bax), reducing apoptosis. It also downregulates pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α, thereby restraining neuroinflammation .

Pharmacokinetics

The pharmacokinetics of Rolipram involve its absorption, distribution, metabolism, and excretion (ADME). It is known that Rolipram has a bioavailability of 75% and an elimination half-life of 3 hours .

Result of Action

The inhibition of PDE4 by Rolipram leads to several molecular and cellular effects. It reduces amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . It also increases the activity of proteasomes, reducing the burden of protein aggregates . These effects can improve spatial memory in mice engineered to have aggregate build-up .

Action Environment

Environmental factors can influence the action of Rolipram. For instance, the presence of endotoxic molecules, pro-inflammatory cytokines, hypoxia, and oxidative stress in the environment can contribute to secondary tissue damage . Rolipram’s anti-inflammatory properties can help mitigate these effects .

Future Directions

Rolipram continues to be used in research due to its ability to ramp up the activity of proteasomes and reduce the burden of protein aggregates . This has led to improved spatial memory in mice engineered to have aggregate build-up . Furthermore, Rolipram has shown anti-fibrotic effects in ligamentum flavum fibroblasts by inhibiting the activation of ERK1/2 . It’s also been suggested that PDE4 modulators like Rolipram could be potential targets for the treatment of sodium arsenite-induced vascular endothelial dysfunction and related dementia .

properties

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044124
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
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Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolipram

CAS RN

61413-54-5
Record name Rolipram
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Record name Rolipram [USAN:INN]
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Record name Rolipram
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Record name rolipram
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Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
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Record name Rolipram
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Record name ROLIPRAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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